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Compound of Interest

Compound Name: 9-benzyl-2-bromo-9H-carbazole

Cat. No.: B1448951 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 9-benzyl-2-
bromo-9H-carbazole, a key intermediate in the development of advanced materials and

pharmaceutical agents. Designed for researchers, scientists, and professionals in drug

development, this document elucidates the structural features of the molecule through Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The

causality behind experimental choices and the self-validating nature of the described protocols

are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of 9-benzyl-2-bromo-
9H-carbazole
The carbazole scaffold is a privileged structural motif in medicinal chemistry and materials

science, owing to its unique electronic and photophysical properties. The introduction of a

benzyl group at the 9-position and a bromine atom at the 2-position modulates these

properties, making 9-benzyl-2-bromo-9H-carbazole a versatile building block. Accurate and

comprehensive spectroscopic characterization is paramount for confirming its molecular

structure, assessing purity, and understanding its chemical behavior in subsequent

applications. This guide provides a detailed examination of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Molecular Framework
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NMR spectroscopy is an unparalleled technique for the structural elucidation of organic

molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of each atom, allowing for the unambiguous assignment of the molecular

structure.

Principles of NMR Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong

magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic

radiation at a specific frequency. This resonance frequency, or chemical shift (δ), is highly

sensitive to the local electronic environment, providing a unique fingerprint of the molecule's

structure.

Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate

interpretation.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of 9-benzyl-2-bromo-9H-carbazole and

dissolve it in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid overwhelming the

spectrum with solvent signals.

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR

spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure

adequate signal dispersion.

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier

transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are

applied to ensure accurate integration and peak picking.
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Caption: General workflow for NMR analysis.

Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for 9-benzyl-2-bromo-9H-
carbazole. These predictions are based on established principles and data from structurally

similar compounds.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.10 d 1H H-4

~ 8.05 d 1H H-5

~ 7.60 d 1H H-1

~ 7.50 dd 1H H-3

~ 7.45 - 7.20 m 7H
H-6, H-7, H-8 &

Benzyl Ar-H

~ 5.50 s 2H N-CH₂

Interpretation:
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The downfield signals at ~8.10 and ~8.05 ppm are characteristic of the protons in the

deshielded environment of the carbazole ring system.

The presence of the bromine atom at the 2-position influences the chemical shifts of the

adjacent protons (H-1 and H-3).

The multiplet between 7.45 and 7.20 ppm corresponds to the remaining protons on the

carbazole core and the five protons of the benzyl group.

The singlet at ~5.50 ppm is a key indicator of the benzylic methylene protons.

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data provides further confirmation of the carbon skeleton.

Chemical Shift (δ, ppm) Assignment

~ 140 C-4a

~ 138 C-8a

~ 137 Benzyl C-ipso

~ 128 - 126 Benzyl Ar-C & Carbazole Ar-C

~ 123 C-4

~ 122 C-5

~ 121 C-1

~ 120 C-3

~ 115 C-2 (C-Br)

~ 110 C-8

~ 109 C-4b

~ 47 N-CH₂

Interpretation:
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The signals in the aromatic region (109-140 ppm) correspond to the twelve carbons of the

carbazole ring and the six carbons of the benzyl group.

The carbon bearing the bromine atom (C-2) is expected to be shifted to approximately 115

ppm.

The signal at ~47 ppm is characteristic of the benzylic methylene carbon.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the

vibrational modes of functional groups within a molecule.

Principles of IR Spectroscopy
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational

energies of their bonds. These vibrations include stretching and bending modes. The resulting

IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves

as a molecular fingerprint.

Experimental Protocol for IR Analysis
The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid

samples.

Methodology:

Sample Preparation: Grind a small amount (1-2 mg) of 9-benzyl-2-bromo-9H-carbazole
with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin,

transparent disc.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and

acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a

pure KBr pellet should be recorded for background correction.
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Caption: Workflow for FT-IR analysis via the KBr method.

Predicted IR Absorption Spectrum
The predicted IR absorption bands for 9-benzyl-2-bromo-9H-carbazole are summarized

below.

Wavenumber (cm⁻¹) Vibration Functional Group

3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch Aliphatic (CH₂)

1600-1450 C=C stretch Aromatic

~ 1330 C-N stretch Aryl amine

~ 1230 C-H in-plane bend Aromatic

~ 1050 C-Br stretch Aryl bromide

850-750 C-H out-of-plane bend Aromatic

Interpretation:

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence

of the carbazole and benzyl moieties.

The characteristic aromatic C=C stretching bands are expected in the 1600-1450 cm⁻¹

region.
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A key diagnostic peak is the C-Br stretching vibration, which is anticipated to appear around

1050 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge

ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation

pattern of a molecule, which can aid in its structural elucidation.

Principles of Mass Spectrometry
In a mass spectrometer, a sample is first ionized. The resulting ions are then separated

according to their m/z ratio by an analyzer and detected. The output is a mass spectrum, which

is a plot of ion intensity versus m/z.

Predicted Mass Spectrum
For 9-benzyl-2-bromo-9H-carbazole (C₁₉H₁₄BrN), the following key signals are predicted in

the mass spectrum:

m/z Assignment

335/337 [M]⁺ (Molecular ion peak)

256 [M - Br]⁺

244 [M - C₇H₇]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Interpretation:

The molecular ion peak [M]⁺ will appear as a pair of peaks at m/z 335 and 337 with an

approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine

atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

The fragment at m/z 256 corresponds to the loss of the bromine atom.
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The peak at m/z 244 represents the loss of the benzyl group.

A prominent peak at m/z 91 is indicative of the stable tropylium ion, a common fragment from

benzyl groups.

Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and self-validating

spectroscopic characterization of 9-benzyl-2-bromo-9H-carbazole. The predicted data

presented in this guide, based on fundamental spectroscopic principles and comparison with

related structures, offers a robust framework for the identification and quality assessment of

this important chemical entity. Researchers and scientists can leverage this information to

confidently advance their work in drug discovery and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1448951?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1448951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

